The synthesis of 1-(2-Amino-3-(trifluoromethylthio)phenyl)propan-2-one typically involves multi-step organic reactions. A common synthetic route includes:
This method allows for the efficient synthesis of the compound while maintaining high standards of purity necessary for pharmaceutical applications.
The molecular structure of 1-(2-Amino-3-(trifluoromethylthio)phenyl)propan-2-one can be represented using various structural notations:
CC(=O)C1=C(C=CC=C1N)C(F)(F)F
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 249.25 g/mol |
CAS Number | 1803838-95-0 |
The presence of the trifluoromethylthio group significantly influences both the chemical reactivity and biological activity of this compound.
1-(2-Amino-3-(trifluoromethylthio)phenyl)propan-2-one participates in various chemical reactions typical of compounds containing amino and ketone functional groups:
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride.
The mechanism of action for compounds like 1-(2-Amino-3-(trifluoromethylthio)phenyl)propan-2-one primarily involves:
While specific data on its mechanism in biological systems may be limited, its structural features suggest potential interactions with key biological molecules.
Property | Value |
---|---|
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
Flash Point | Not available |
These properties are crucial for understanding how the compound behaves under various conditions, particularly during synthesis and application.
1-(2-Amino-3-(trifluoromethylthio)phenyl)propan-2-one has potential applications in several scientific fields:
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0